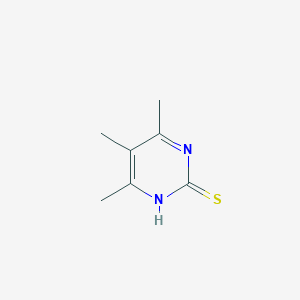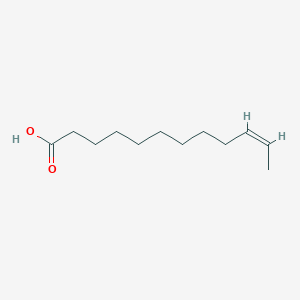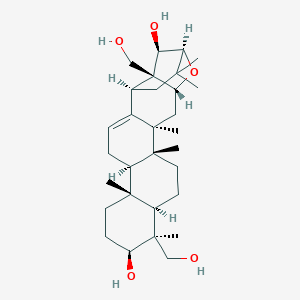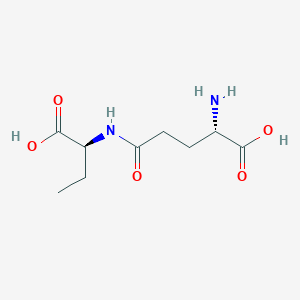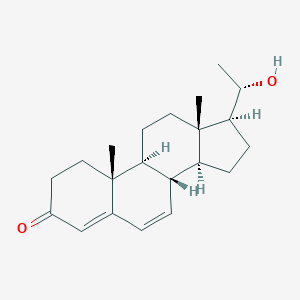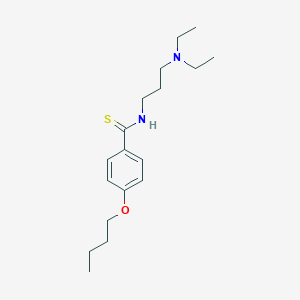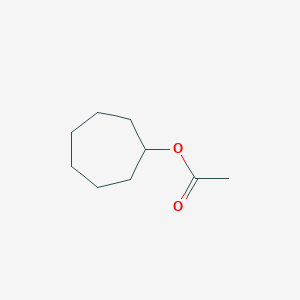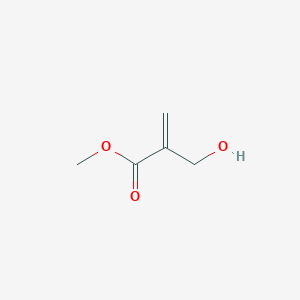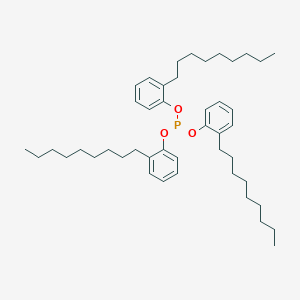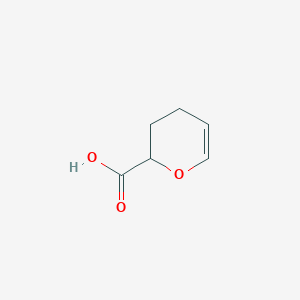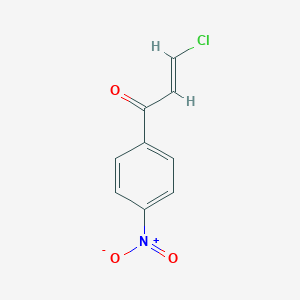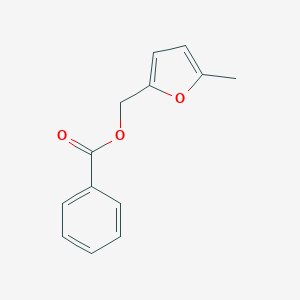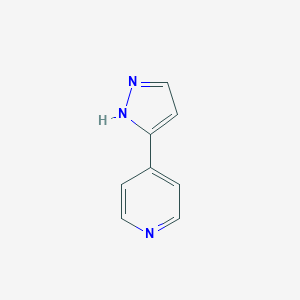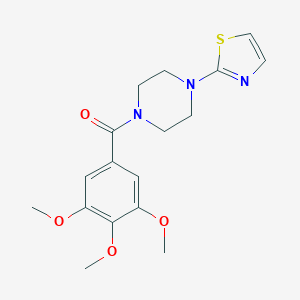
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. TBOA is a selective inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate, a key neurotransmitter in the brain.
Wirkmechanismus
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a selective inhibitor of EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft. Inhibition of EAATs by 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. Activation of these receptors can have both beneficial and detrimental effects on neuronal function, depending on the concentration and duration of glutamate exposure.
Biochemische Und Physiologische Effekte
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have both beneficial and detrimental effects on neuronal function. Inhibition of EAATs by 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. Activation of these receptors can lead to increased neuronal excitability, which can be beneficial in certain contexts, such as learning and memory. However, excessive glutamate exposure can also lead to neuronal damage and cell death, particularly in conditions such as stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be used to investigate the role of glutamate in neuronal function. 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is also selective for EAATs, which allows for the specific inhibition of glutamate reuptake. However, there are also limitations to the use of 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments. Excessive glutamate exposure can lead to neuronal damage and cell death, which can confound experimental results. Additionally, 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not selective for specific EAAT subtypes, which can make it difficult to determine the specific role of each subtype in glutamate reuptake.
Zukünftige Richtungen
There are several future directions for the use of 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in scientific research. One potential application is the development of new treatments for neurological disorders. Inhibition of EAATs by 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can increase extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. Activation of these receptors can have both beneficial and detrimental effects on neuronal function, depending on the concentration and duration of glutamate exposure. 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine could be used to develop new treatments for conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Additionally, further research is needed to determine the specific role of each EAAT subtype in glutamate reuptake, which could lead to the development of more selective inhibitors.
Synthesemethoden
The synthesis of 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves the reaction of 3,4,5-trimethoxybenzoyl chloride with piperazine in the presence of sodium hydride. This reaction produces the intermediate compound, 4-(3,4,5-trimethoxybenzoyl)piperazine, which is then reacted with thioamide to yield 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. The synthesis of 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied in the field of neuroscience due to its ability to inhibit EAATs. EAATs are responsible for the reuptake of glutamate, a key neurotransmitter in the brain that is involved in learning and memory. Inhibition of EAATs by 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function. 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been used in various scientific studies to investigate the role of glutamate in neuronal function and to develop new treatments for neurological disorders.
Eigenschaften
CAS-Nummer |
17766-79-9 |
|---|---|
Produktname |
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
Molekularformel |
C17H21N3O4S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
[4-(1,3-thiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H21N3O4S/c1-22-13-10-12(11-14(23-2)15(13)24-3)16(21)19-5-7-20(8-6-19)17-18-4-9-25-17/h4,9-11H,5-8H2,1-3H3 |
InChI-Schlüssel |
KGVWLYQGSGWMFD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC=CS3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC=CS3 |
Andere CAS-Nummern |
17766-79-9 |
Synonyme |
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



